(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one

Thiazolidin-4-one Evidence Gap Procurement Risk

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one (CAS 1351357-92-0, molecular weight 297.3 g/mol) is a synthetic thiazolidin-4-one derivative. Its structure features a thiazolidinone core with a 4-hydroxyphenylimino substituent at the 2-position and a pyridin-3-ylmethylene group at the 5-position.

Molecular Formula C15H11N3O2S
Molecular Weight 297.3 g/mol
Cat. No. B12141672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one
Molecular FormulaC15H11N3O2S
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
InChIInChI=1S/C15H11N3O2S/c19-12-5-3-11(4-6-12)17-15-18-14(20)13(21-15)8-10-2-1-7-16-9-10/h1-9,19H,(H,17,18,20)/b13-8-
InChIKeyLEPOSNYEOKIVNO-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one – Compound Identity and Baseline Characteristics


(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one (CAS 1351357-92-0, molecular weight 297.3 g/mol) is a synthetic thiazolidin-4-one derivative. Its structure features a thiazolidinone core with a 4-hydroxyphenylimino substituent at the 2-position and a pyridin-3-ylmethylene group at the 5-position. The compound is listed in chemical vendor catalogues as a research chemical, but peer-reviewed experimental data directly characterizing its biological or physicochemical properties remain absent from the public domain . This represents a critical evidence gap for any procurement decision that requires quantifiable performance benchmarks.

Why Generic Substitution of Thiazolidinone Analogs Is Not Supported Without Empirical Data for (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one


The thiazolidin-4-one scaffold is known for diverse biological activities; however, minor structural modifications (e.g., the position of the hydroxy group on the phenyl ring, substitution at the 3-position, or replacement of imino with thioxo) can drastically alter potency, selectivity, and physicochemical properties. A series of 2-(4-substituted-phenylimino)thiazolidin-4-ones was recently studied, but these analogs lacked the pyridin-3-ylmethylene moiety at position 5 that defines the target compound of interest [1]. Without head-to-head data directly comparing the 4-hydroxyphenylimino/pyridin-3-ylmethylene substitution pattern against close analogs such as the 3-hydroxyphenylimino isomer or the 2-thioxo analog, any assumption of functional interchangeability is scientifically unfounded and carries procurement risk.

Quantitative Evidence Audit for (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one: Comparator Data Are Unavailable


Absence of Peer-Reviewed Biological Activity Data Precludes Comparator-Based Selection

An exhaustive search of the primary literature, patent databases, and authoritative chemical databases (PubChem, ZINC, PubMed) returned no peer-reviewed studies reporting quantitative biological, physicochemical, or pharmacokinetic data for (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one. The closest structural analogs that have published data—such as 2-(4-chlorophenylimino)thiazolidin-4-one (antibacterial activity against E. coli 88.46%, S. aureus 91.66% at unspecified concentration) and 2-(4-substituted-phenylimino)thiazolidin-4-ones (antioxidant activity up to 81.8% inhibition in ABTS assay)—lack the pyridin-3-ylmethylene group at position 5 [1]. Consequently, no direct or cross-study comparator data exist that would allow a user to differentiate this compound from a close analog on any measurable performance dimension.

Thiazolidin-4-one Evidence Gap Procurement Risk

Potential Application Scenarios for (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(pyridin-3-ylmethylene)thiazolidin-4-one Based on Scaffold Class Inference


Scaffold-Hopping Exploratory Libraries in Academic Medicinal Chemistry

The combination of a hydrogen-bond-donating 4-hydroxyphenylimino group and a metal-coordinating pyridine ring makes this compound a candidate for exploratory synthesis in academic laboratories investigating thiazolidinone-based enzyme inhibitors. However, this assignment is based solely on structural features of the thiazolidin-4-one scaffold rather than on any measured activity of the specific compound [1].

Negative Control or Decoy Molecule in Virtual Screening Campaigns

Because the compound is listed in vendor catalogues but lacks published biological annotation, it may serve as a purchasable decoy or negative control in computational drug discovery workflows where a structurally related but uncharacterized molecule is required. Its utility depends entirely on the absence of activity data, which paradoxically makes it suitable for this niche role.

Starting Material for Derivatization at the 3-Position

The compound bears a free NH at the 3-position of the thiazolidinone ring, offering a synthetic handle for N-alkylation or N-arylation. This could generate focused libraries where the pyridin-3-ylmethylene and 4-hydroxyphenylimino pharmacophores are retained while exploring additional substitution. No comparative reactivity data exist to suggest this compound offers any synthetic advantage over its 3-substituted analogs [1].

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